tert-Butyl 7-hydroxy-3-iodo-1H-indazole-1-carboxylate
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Overview
Description
tert-Butyl 7-hydroxy-3-iodo-1H-indazole-1-carboxylate is a synthetic organic compound belonging to the indazole family. Indazoles are heterocyclic compounds that have gained significant attention due to their diverse biological activities and potential therapeutic applications . This particular compound features a tert-butyl ester group, a hydroxy group, and an iodine atom, making it a versatile intermediate in organic synthesis.
Preparation Methods
The synthesis of tert-Butyl 7-hydroxy-3-iodo-1H-indazole-1-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Indazole Core: The indazole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.
Introduction of the Iodine Atom: The iodine atom can be introduced via an iodination reaction using reagents such as iodine (I2) or N-iodosuccinimide (NIS) in the presence of a suitable catalyst.
Hydroxylation: The hydroxy group can be introduced through a hydroxylation reaction using reagents like hydrogen peroxide (H2O2) or osmium tetroxide (OsO4).
Chemical Reactions Analysis
tert-Butyl 7-hydroxy-3-iodo-1H-indazole-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction Reactions: The carbonyl group formed from oxidation can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Scientific Research Applications
tert-Butyl 7-hydroxy-3-iodo-1H-indazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It serves as an intermediate in the synthesis of various bioactive molecules, including potential anticancer, antiviral, and anti-inflammatory agents.
Organic Synthesis:
Material Science: It is employed in the development of novel materials with unique properties, such as conducting polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of tert-Butyl 7-hydroxy-3-iodo-1H-indazole-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, including enzymes, receptors, and ion channels, to exert its biological effects . The presence of the hydroxy, iodine, and tert-butyl ester groups allows for diverse interactions with biological macromolecules, influencing their activity and function .
Comparison with Similar Compounds
tert-Butyl 7-hydroxy-3-iodo-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:
tert-Butyl 3-iodo-7-methoxy-1H-indazole-1-carboxylate: This compound features a methoxy group instead of a hydroxy group, which may influence its reactivity and biological activity.
tert-Butyl 3-iodo-1H-indazole-1-carboxylate: Lacking the hydroxy group, this compound may have different chemical properties and applications.
The unique combination of functional groups in this compound makes it a valuable compound in various fields of research and development.
Properties
Molecular Formula |
C12H13IN2O3 |
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Molecular Weight |
360.15 g/mol |
IUPAC Name |
tert-butyl 7-hydroxy-3-iodoindazole-1-carboxylate |
InChI |
InChI=1S/C12H13IN2O3/c1-12(2,3)18-11(17)15-9-7(10(13)14-15)5-4-6-8(9)16/h4-6,16H,1-3H3 |
InChI Key |
NCVKLJISAWANKP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=CC=C2O)C(=N1)I |
Origin of Product |
United States |
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